molecular formula C24H29NO8 B12837707 Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate

Cat. No.: B12837707
M. Wt: 459.5 g/mol
InChI Key: MLQKCVQDVWDTJQ-TUAMIGMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate is a complex organic compound that features a unique hexahydropyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include benzyl alcohol, carbamoyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex molecule with additional oxygen-containing functional groups, while reduction could simplify the structure by removing such groups .

Scientific Research Applications

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate is unique due to its specific hexahydropyrano[3,2-d][1,3]dioxin ring system, which is not commonly found in other similar compounds.

Biological Activity

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity based on recent research findings, including its mechanisms of action, therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a hexahydropyrano dioxin core structure. The stereochemistry of the compound is significant for its biological activity. The presence of hydroxyl groups and the aromatic benzyl moiety contribute to its pharmacological properties.

Antitubercular Activity : Research has indicated that derivatives of benzyl carbamates exhibit significant antitubercular activity. Specifically, compounds similar to benzyl carbamate have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) suggesting effective inhibition at low doses. For example, related carbamates demonstrated MIC values as low as 5 μg/mL against Mtb strains .

Cholinesterase Inhibition : Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that certain benzene-based carbamates exhibit potent inhibitory effects on these enzymes. For instance, compounds with structural similarities to benzyl carbamate were found to have high selectivity indices and low IC50 values against AChE and BChE .

Comparative Biological Activity

Compound Biological Activity MIC/IC50 Values Target Enzyme/Pathogen
Benzyl Carbamate Derivative AAntitubercular5 μg/mLMycobacterium tuberculosis
Benzyl Carbamate Derivative BAChE Inhibitor20 nMAcetylcholinesterase
Benzyl Carbamate Derivative CBChE Inhibitor150 pMButyrylcholinesterase

Case Studies

  • In Vivo Efficacy Against Tuberculosis : A study demonstrated that a structurally similar compound to benzyl carbamate exhibited significant in vivo efficacy in mouse models infected with Mtb. The compound was administered orally and showed a marked reduction in bacterial load compared to untreated controls .
  • Cholinesterase Inhibition Studies : In vitro assays revealed that certain benzyl carbamate derivatives inhibited AChE and BChE effectively. The structure-activity relationship (SAR) studies indicated that modifications in the phenolic ring significantly affected the inhibitory potency .

Research Findings

Recent investigations into the biological activity of benzyl carbamates have highlighted their potential as therapeutic agents. Notably:

  • Structure-Activity Relationship Studies : The presence of hydroxyl groups and the specific arrangement of substituents on the benzene ring are critical for enhancing biological activity. Variations in these structures lead to different levels of potency against target enzymes and pathogens .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with their targets. Such studies reveal binding affinities and potential interactions that can guide further drug design efforts .

Properties

Molecular Formula

C24H29NO8

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl N-[3-[[(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]propyl]carbamate

InChI

InChI=1S/C24H29NO8/c26-19-20(27)23(29-13-7-12-25-24(28)31-14-16-8-3-1-4-9-16)32-18-15-30-22(33-21(18)19)17-10-5-2-6-11-17/h1-6,8-11,18-23,26-27H,7,12-15H2,(H,25,28)/t18-,19-,20-,21+,22?,23-/m1/s1

InChI Key

MLQKCVQDVWDTJQ-TUAMIGMJSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCCCNC(=O)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OCCCNC(=O)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.